molecular formula C37H42N4O13 B1662850 Aldoxorubicin CAS No. 1361644-26-9

Aldoxorubicin

Cat. No. B1662850
M. Wt: 750.7 g/mol
InChI Key: OBMJQRLIQQTJLR-USGQOSEYSA-N
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Description

Aldoxorubicin, also known as INNO-206, is an antineoplastic agent and an albumin-binding prodrug of doxorubicin . It is classified as a small molecule and is currently in the investigational stage .


Synthesis Analysis

Aldoxorubicin is a prodrug of doxorubicin that binds to serum albumin immediately after administration through an acid-sensitive hydrazone linker . It is then transported to tumor tissues where the acidic environment cleaves the linker and facilitates delivery of a tumor-targeted drug payload .


Molecular Structure Analysis

Aldoxorubicin belongs to the class of organic compounds known as anthracyclines . These are polyketides containing a tetracenequinone ring structure with a sugar attached by a glycosidic linkage . The molecular formula of Aldoxorubicin is C37H42N4O13 .


Chemical Reactions Analysis

The bound doxorubicin is released in the acidic environment of the tumor cell through cleavage of an acid-sensitive linker . This mechanism allows for targeted delivery of the drug to tumor cells .


Physical And Chemical Properties Analysis

The average mass of Aldoxorubicin is 750.748 Da and its monoisotopic mass is 750.274841 Da . It has a density of 1.6±0.1 g/cm3 .

Future Directions

Future directions of study for Aldoxorubicin will likely involve its incorporation into combination regimens with other chemotherapies, particularly in those with non-overlapping toxicities to optimize antitumor activity . Despite available therapies after initial systemic therapy, prognosis remains poor in relapsed or refractory soft tissue sarcomas (STS), and the rational and clinical development of novel agents like Aldoxorubicin to improve outcomes in this area of high unmet need is desperately warranted .

properties

IUPAC Name

N-[(E)-[1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-6-(2,5-dioxopyrrol-1-yl)hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H42N4O13/c1-17-32(46)20(38)13-27(53-17)54-22-15-37(51,23(16-42)39-40-24(43)9-4-3-5-12-41-25(44)10-11-26(41)45)14-19-29(22)36(50)31-30(34(19)48)33(47)18-7-6-8-21(52-2)28(18)35(31)49/h6-8,10-11,17,20,22,27,32,42,46,48,50-51H,3-5,9,12-16,38H2,1-2H3,(H,40,43)/b39-23+/t17-,20-,22-,27-,32+,37-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBMJQRLIQQTJLR-USGQOSEYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)CCCCCN6C(=O)C=CC6=O)CO)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(/C(=N/NC(=O)CCCCCN6C(=O)C=CC6=O)/CO)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H42N4O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001098062
Record name 1H-Pyrrole-1-hexanoic acid, 2,5-dihydro-2,5-dioxo-, (2E)-2-[1-[(2S,4S)-4-[(3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-1,2,3,4,6,11-hexahydro-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-2-naphthacenyl]-2-hydroxyethylidene]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001098062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

750.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

INNO-206 is the (6-Maleimidocaproyl) hydrazone of doxorubicin. INNO-206 is a prodrug of doxorubicin that binds endogenous albumin after administration. The bound doxorubicin is released in the acidic environment of the tumor cell through cleavage of an acid sensitive linker. In preclinical models, INNO-206 was superior to doxorubicin with regard to antitumor efficacy and toxicity.
Record name Aldoxorubicin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06013
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Aldoxorubicin

CAS RN

1361644-26-9
Record name 1H-Pyrrole-1-hexanoic acid, 2,5-dihydro-2,5-dioxo-, (2E)-2-[1-[(2S,4S)-4-[(3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-1,2,3,4,6,11-hexahydro-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-2-naphthacenyl]-2-hydroxyethylidene]hydrazide
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aldoxorubicin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06013
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1H-Pyrrole-1-hexanoic acid, 2,5-dihydro-2,5-dioxo-, (2E)-2-[1-[(2S,4S)-4-[(3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-1,2,3,4,6,11-hexahydro-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-2-naphthacenyl]-2-hydroxyethylidene]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001098062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[[1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydrox y-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-6-(2,5-di oxopyrrol-1-yl)hexanamide;
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Record name ALDOXORUBICIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C28MV4IM0B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
704
Citations
LD Cranmer - OncoTargets and therapy, 2019 - ncbi.nlm.nih.gov
… aldoxorubicin are referred in primary studies in terms of both absolute dose of aldoxorubicin … To avoid confusion, for all doses of aldoxorubicin discussed, the dose in the referenced …
Number of citations: 31 www.ncbi.nlm.nih.gov
SP Chawla, Z Papai, G Mukhametshina… - JAMA …, 2015 - jamanetwork.com
Importance Standard therapy for advanced soft-tissue sarcoma has not changed substantially in decades, and patient prognosis remains poor. Aldoxorubicin, a novel albumin-binding …
Number of citations: 105 jamanetwork.com
MM Mita, RB Natale, EM Wolin, B Laabs, H Dinh… - Investigational New …, 2015 - Springer
… aldoxorubicin (serum and urine). Methods Eighteen patients with advanced solid tumors received aldoxorubicin … Blood samples were taken in cycle 1 before aldoxorubicin infusion, and …
Number of citations: 58 link.springer.com
E Sachdev, D Sachdev, M Mita - Expert Opinion on Investigational …, 2017 - Taylor & Francis
… This phase I study not only evaluated the plasma and urine concentrations of aldoxorubicin but also of doxorubicin and doxorubicinol. Plasma concentrations of aldoxorubicin were …
Number of citations: 23 www.tandfonline.com
J Gong, J Yan, C Forscher… - Drug Design, Development …, 2018 - Taylor & Francis
… Aldoxorubicin is a prodrug of doxorubicin that binds to serum albumin immediately after … In this review, we comprehensively detail the clinical development of aldoxorubicin in STS to …
Number of citations: 38 www.tandfonline.com
SP Chawla, VS Chua, AF Hendifar, DV Quon… - Cancer, 2015 - Wiley Online Library
… aldoxorubicin has been developed. The current study evaluated the safety of the new formulation of aldoxorubicin … preliminary efficacy and safety of aldoxorubicin at its MTD in patients …
P Yousefpour, L Ahn, J Tewksbury, S Saha, SA Costa… - Small, 2019 - Wiley Online Library
Short circulation time and off‐target toxicity are the main challenges faced by small‐molecule chemotherapeutics. To overcome these shortcomings, an albumin‐binding peptide …
Number of citations: 44 onlinelibrary.wiley.com
SP Chawla, KN Ganjoo, S Schuetze, Z Papai… - 2017 - ascopubs.org
11000 Background: Aldoxorubicin (A) is a novel drug that binds covalently to albumin in the circulation, accumulates in tumors and releases doxorubicin in the acidic tumor environment…
Number of citations: 48 ascopubs.org
FE Chamberlain, RL Jones, SP Chawla - Future Oncology, 2019 - Future Medicine
… of aldoxorubicin compared with equivalent doses of doxorubicin leading to an increase in the equivalent cumulative dose of aldoxorubicin. … We review aldoxorubicin for the treatment of …
Number of citations: 14 www.futuremedicine.com
L Marrero, D Wyczechowska, AE Musto, A Wilk… - Neoplasia, 2014 - Elsevier
Glioblastoma multiforme (GBM) is the most aggressive primary brain tumor with a median survival of 12 to 15 months after diagnosis. Acquired chemoresistance, high systemic toxicity, …
Number of citations: 39 www.sciencedirect.com

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